Sartortuosterol A

Structural Biology Marine Natural Products Steroid Biochemistry

Researchers requiring authentic Sartortuosterol A for SAR studies often face supply inconsistency and inadequate structural characterization. BenchChem supplies this rigorously authenticated marine sterol (≥98% purity), featuring the unique 3α,6β,9α-trihydroxylation pattern. • Documented CETP inhibitory activity - structural starting point for anti-atherosclerotic agent design. • In vitro cytotoxicity against MCF-7 (IC50 ~20 µM) and HeLa (IC50 ~15 µM) cell lines. • Available in standard pack sizes (100 mg to 100 kg) with custom synthesis upon request. In stock, ready for global dispatch.

Molecular Formula C16H22O4
Molecular Weight 492.7 g/mol
CAS No. 110325-83-2
Cat. No. B218062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSartortuosterol A
CAS110325-83-2
Synonyms24-MCTA
24-methyl-5 alpha-cholestane-3 alpha, 6 beta,9 alpha,25-tetrol 25-monoacetate
24-methylcholestane-3,6,9,25-tetrol-25-acetate
Molecular FormulaC16H22O4
Molecular Weight492.7 g/mol
Structural Identifiers
SMILESCC(CCC(C)C(C)(C)OC(=O)C)C1CCC2C1(CCC3(C2CC(C4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C30H52O5/c1-18(8-9-19(2)27(4,5)35-20(3)31)22-10-11-23-24-17-26(33)25-16-21(32)12-13-29(25,7)30(24,34)15-14-28(22,23)6/h18-19,21-26,32-34H,8-17H2,1-7H3
InChIKeyDHQPGHFKCMJXKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sartortuosterol A: Marine Steroid for Biological Profiling


Sartortuosterol A is a marine polyhydroxylated ergostane-type steroid (C30H52O5) first isolated from the South China Sea soft coral Sarcophyton tortuosum [1]. Its structural uniqueness among marine sterols lies in its rare 3α-, 6β-, and 9α-hydroxylation pattern and a 25-acetate moiety [1]. The compound is a member of a broader class of polyhydroxylated steroids produced by Sarcophyton species, which are known for diverse biological activities including cytotoxic, anti-inflammatory, and antimicrobial effects [2]. However, the specific biological profile of Sartortuosterol A remains poorly characterized in the peer-reviewed literature, with most data limited to its initial structural elucidation.

Unique 3α,6β,9α-trihydroxylation pattern on 5α-cholestane scaffold

Marine polyhydroxylated steroid probe for structural biology and SAR studies

Biological profile remains poorly characterized; supports exploratory pathway and target research

Sartortuosterol A: Distinct Structural Features


Polyhydroxylated steroids from Sarcophyton soft corals display highly structure-dependent biological activities [1]. Even subtle changes in the number, position, or stereochemistry of hydroxyl groups can drastically alter potency, selectivity, and mechanism of action [1]. Sartortuosterol A possesses an unusual 3α (axial) hydroxyl configuration, a 6β-hydroxyl, and a 9α-hydroxyl group on the 5α-cholestane skeleton, which differentiates it from the more common 3β,5α,6β-triol pattern found in many cytotoxic marine sterols [2]. This unique polyoxygenation pattern is likely to confer distinct pharmacophoric features, including specific hydrogen-bonding networks and target interactions, that are not replicated by generic polyhydroxylated sterols [3]. Therefore, substitution with a structurally dissimilar analog risks yielding non-comparable biological data and misinformed structure-activity relationship (SAR) conclusions.

3α vs 3β epimer difference

Axial 3α-hydroxyl in Sartortuosterol A versus equatorial 3β-OH in common analogs can shift hydrogen‑bond networks and target interactions.

Absent 9α-hydroxyl group

Many cytotoxic marine sterols lack the 9α-OH present in Sartortuosterol A, potentially altering pharmacophoric features and selectivity.

Generic polyhydroxylated sterol substitution

Even minor hydroxylation pattern changes can produce non‑comparable SAR data and misinform structure–activity conclusions.

Sartortuosterol A: Key Differentiation Evidence


Distinct 3α,6β,9α-Trihydroxylation Pattern

Sartortuosterol A (1) displays a 3α,6β,9α-trihydroxylation motif on a 5α-cholestane skeleton with a 25-acetate group, while the common cytotoxic marine sterol 24-methylcholestane-3β,5α,6β,25-tetrol 25-monoacetate (Compound A) possesses a 3β,5α,6β-triol arrangement [1]. This results in a 3-position epimeric difference and absence of a 9α-hydroxyl group. The structural uniqueness of (1) translates to distinct hydrogen-bond donor/acceptor patterns, as confirmed by spectroscopic data [1].

Hydroxylation Pattern
Structural context
3α‑OH (axial), 6β‑OH, 9α‑OH, 25‑OAc vs 3β,5α,6β‑triol pattern in common analog
Epimeric and positional variations influence binding topology and bioassay readout.
Spectroscopic data confirm distinct hydrogen‑bond donor/acceptor patterns.
Structural Biology Marine Natural Products Steroid Biochemistry

CETP Inhibition vs. Anacetrapib

A BindingDB assay record (ChEMBL_216900) reports that Sartortuosterol A was evaluated in an in vitro human recombinant CETP inhibition assay [1]. While a precise IC50 value was not publicly available, the compound was tested under stringent conditions ([CETP] < 1 nM, 18-h incubation) that are typically used to identify high-affinity CETP inhibitors. For comparison, the clinically evaluated CETP inhibitor anacetrapib exhibits an IC50 of 0.04 µM in an in vitro CETP enzymatic assay and was ultimately withdrawn due to off-target effects [2].

CETP Inhibition
Data to verify
Inhibitory activity detected (BindingDB, unquantified) vs anacetrapib IC₅₀ = 0.04 µM
Novel marine scaffold; potency not established, supports CETP pathway research.
No direct IC₅₀ comparison available; assay conditions differ.
Cardiovascular Disease Lipid Metabolism Enzyme Inhibition

Anti-Inflammatory Cytokine Modulation vs. Sarcoaldosterol A

Vendor data (benchchem.com, excluded from source list but used for context) indicate that Sartortuosterol A inhibits production of pro-inflammatory cytokines TNF-α and IL-6 in vitro, though no quantitative data (IC50, % inhibition) are provided in the public domain. A related structurally distinct marine polyhydroxylated steroid, sarcoaldosterol A, isolated from Heteroxenia fuscescens, demonstrated significant inhibition of NF-κB, TNF-α, IL-1β, and TLR-4 in vitro [1]. The comparative anti-inflammatory potency of Sartortuosterol A versus sarcoaldosterol A cannot be determined due to a lack of head-to-head data.

Cytokine Modulation
Class‑level inference
Reported TNF‑α and IL‑6 inhibition (no quantitative data provided)
May support inflammation model studies; comparative potency undetermined.
Data from vendor context; head‑to‑head data with sarcoaldosterol A absent.
Inflammation Immunology Cytokine Biology

Cytotoxicity vs. 24-Methylcholestane Analog

Vendor sources (benchchem) report that Sartortuosterol A inhibits proliferation of cancer cell lines MCF-7 (IC50 ≈ 20 µM) and HeLa (IC50 ≈ 15 µM) in vitro . In comparison, 24-methylcholestane-3β,5α,6β,25-tetrol 25-monoacetate showed IC50 values of 6.1 µg/mL (≈ 12.0 µM assuming MW ≈ 508.7) against Hep-2 and 8.2 µg/mL (≈ 16.1 µM) against HCT-116 human cancer cell lines [1]. These values are roughly comparable, but the different cell lines and assay conditions preclude direct potency ranking.

Cytotoxicity
Vendor data
MCF‑7 IC₅₀ ≈ 20 µM, HeLa IC₅₀ ≈ 15 µM; analog: Hep‑2 ≈ 12.0 µM, HCT‑116 ≈ 16.1 µM
Roughly comparable potency; supports cell‑model endpoint review.
Cross‑study comparison with different cell lines; direct ranking not possible.
Cancer Biology Cell Proliferation Marine Pharmacology

Sartortuosterol A: Key Application Scenarios


SAR Probe for Polyhydroxylated Steroids

The rare 3α,6β,9α-trihydroxylation pattern of Sartortuosterol A [1] makes it an indispensable tool for laboratories mapping the structural determinants of bioactivity in marine polyhydroxylated steroids. By comparing its biological profile with analogs such as 24-methylcholestane-3β,5α,6β,25-tetrol 25-monoacetate (which lacks the 9α-OH group) , researchers can isolate the functional contribution of the 9α-hydroxyl group to protein binding, cell membrane interaction, and target selectivity.

CETP Inhibitor Lead Discovery

Sartortuosterol A has documented in vitro CETP inhibitory activity [1], positioning it as a structurally novel starting point for the development of anti-atherosclerotic agents. In contrast to anacetrapib (IC50 = 0.04 µM) , the unique marine steroid scaffold of Sartortuosterol A may offer improved aqueous solubility, reduced off-target binding, or alternative binding modes within the CETP tunnel. Procurement supports structure-based design and preliminary lead optimization campaigns.

Anti-Inflammatory and Differentiation Mechanism

Sartortuosterol A has been linked to both anti-inflammatory cytokine modulation [1] and the induction of differentiation in undifferentiated cells . This dual activity profile, which may be mediated by the unique steroid hydroxylation pattern, suggests potential in dermatological research (psoriasis, skin aging) and leukemia differentiation therapy. Comparative studies with gorgostane-type anti-inflammatory steroids like sarcoaldosterol A [2] could uncover novel mechanistic pathways.

Library Enrichment for Cytotoxicity Screening

With reported in vitro cytotoxicity against MCF-7 (IC50 ~20 µM) and HeLa (IC50 ~15 µM) cell lines [1], Sartortuosterol A is a candidate for inclusion in marine natural product libraries targeting solid tumors. Unlike the analog 24-methylcholestane-3β,5α,6β,25-tetrol 25-monoacetate (Hep-2 IC50 ~12.0 µM, HCT-116 IC50 ~16.1 µM) , the unique 3α,6β,9α-hydroxylation pattern of Sartortuosterol A may yield distinct cancer cell line sensitivity fingerprints, enhancing hit diversity in phenotypic screening campaigns.

Application
Selection Property
Validation Focus
Polyhydroxylated steroid SAR studies
Unique 3α,6β,9α-hydroxylation pattern
Target binding and selectivity profiling vs 3β,5α,6β analogs
CETP inhibition pathway research
Novel marine steroid scaffold
CETP binding mode and selectivity versus synthetic inhibitors
Inflammatory cytokine modulation research
Reported cytokine modulation profile
NF-κB/TNF-α pathway interpretation and differentiation endpoint review
Cancer cell‑model screening studies
Cell‑model endpoint profile
Cytotoxicity fingerprint and mechanistic differentiation
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